

Application Notes and Protocols for Measuring Ir(piq)3 Electroluminescence

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Compound of Interest

Compound Name: Ir(piq)3

Cat. No.: B7856150

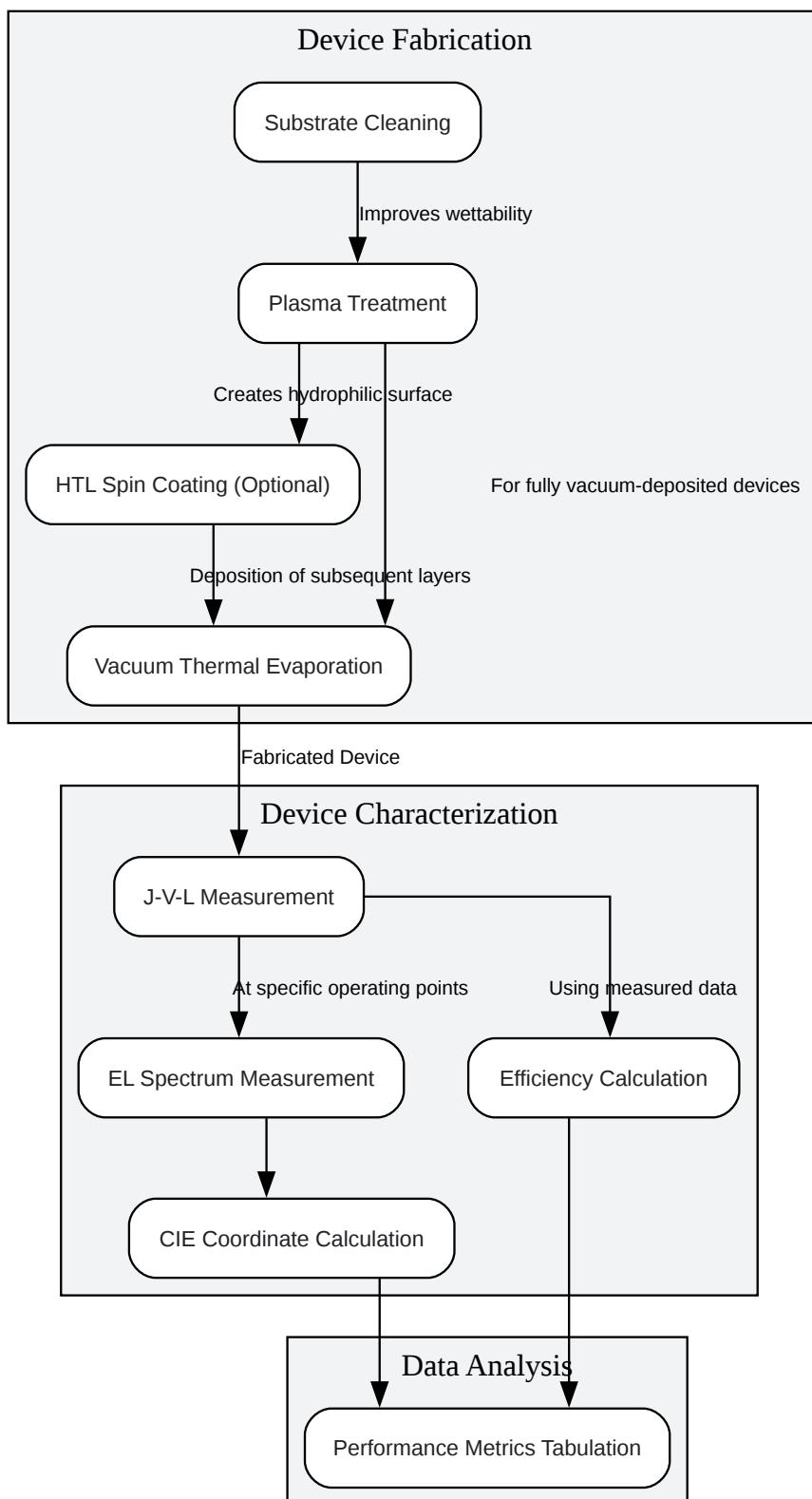
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Introduction

Tris(1-phenylisoquinoline)iridium(III) [Ir(piq)3] is a highly efficient deep-red phosphorescent emitter utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). Its excellent thermal stability and high photoluminescence quantum yield make it a material of significant interest for applications in displays and solid-state lighting. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for fabricating Ir(piq)3-based OLEDs and measuring their electroluminescence characteristics.

Experimental Workflow

The overall process for fabricating and characterizing an Ir(piq)3-based OLED is outlined below. The primary method for depositing the organic layers and the metal cathode is vacuum thermal evaporation, which allows for precise control over film thickness and purity.

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Caption: Overall workflow for **Ir(piq)3** OLED fabrication and characterization.

Experimental Protocols

Substrate Preparation: Indium Tin Oxide (ITO) Glass Cleaning

A thorough cleaning of the ITO-coated glass substrate is critical to ensure good film adhesion and device performance.

- Initial Cleaning: Secure the ITO substrates in a substrate rack. Immerse the rack in a beaker containing a 1% (by volume) solution of Hellmanex III in deionized water.
- Sonication: Place the beaker in an ultrasonic bath and sonicate for 15 minutes.
- Rinsing: Thoroughly rinse the substrates with deionized water.
- Solvent Cleaning: Sequentially sonicate the substrates in acetone and then isopropyl alcohol (IPA) for 15 minutes each.
- Final Rinse and Drying: Rinse the substrates again with deionized water and dry them using a stream of high-purity nitrogen gas.
- Plasma Treatment: Immediately before loading into the deposition chamber, treat the substrates with oxygen plasma for 5-10 minutes. This step removes any remaining organic residues and increases the work function of the ITO, which improves hole injection.

Device Fabrication: Vacuum Thermal Evaporation

The following protocol describes the fabrication of a typical multi-layer OLED structure by vacuum thermal evaporation. The base pressure of the vacuum chamber should be below 5×10^{-6} Torr.

Device Architecture: ITO / HTL / EML / ETL / EIL / Cathode

- Hole Transport Layer (HTL) Deposition:
 - Material: N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)
 - Thickness: 40 nm

- Deposition Rate: 1-2 Å/s
- Emissive Layer (EML) Deposition:
 - Host Material: 4,4'-N,N'-dicarbazole-biphenyl (CBP)
 - Dopant Material: Tris(1-phenylisoquinoline)iridium(III) (**Ir(piq)3**)
 - Doping Concentration: 6-10% (co-evaporated)
 - Thickness: 30 nm
 - Deposition Rate (Host): 1-2 Å/s
 - Deposition Rate (Dopant): Adjusted to achieve the desired doping concentration.
- Electron Transport Layer (ETL) Deposition:
 - Material: Tris(8-hydroxyquinolinato)aluminum (Alq3)
 - Thickness: 20 nm
 - Deposition Rate: 1-2 Å/s
- Electron Injection Layer (EIL) Deposition:
 - Material: Lithium Fluoride (LiF)
 - Thickness: 1 nm
 - Deposition Rate: 0.1-0.2 Å/s
- Cathode Deposition:
 - Material: Aluminum (Al)
 - Thickness: 100 nm
 - Deposition Rate: 5-10 Å/s

The deposition rates and thicknesses should be monitored in-situ using a quartz crystal microbalance.

Electroluminescence Measurement Protocol

All measurements should be conducted in a dark, inert environment (e.g., a nitrogen-filled glovebox) to prevent degradation of the device.

- Equipment:
 - Source Measure Unit (SMU)
 - Spectroradiometer or a spectrometer coupled with a calibrated photodiode
 - Probe station
- Current Density-Voltage-Luminance (J-V-L) Measurement:
 - Connect the SMU to the anode (ITO) and cathode (Al) of the OLED.
 - Apply a voltage sweep from 0 V to a voltage sufficient to observe significant light emission (e.g., 10-15 V) in incremental steps.
 - At each voltage step, record the current flowing through the device and the luminance measured by the photodiode/spectroradiometer positioned in front of the active pixel.
 - Calculate the current density (J) by dividing the current by the active area of the pixel.
- Electroluminescence (EL) Spectrum Measurement:
 - Apply a constant voltage or current to the device to achieve a specific luminance (e.g., 100 cd/m² or 1000 cd/m²).
 - Measure the emitted light spectrum using the spectroradiometer. Record the intensity at each wavelength.

Data Presentation and Analysis

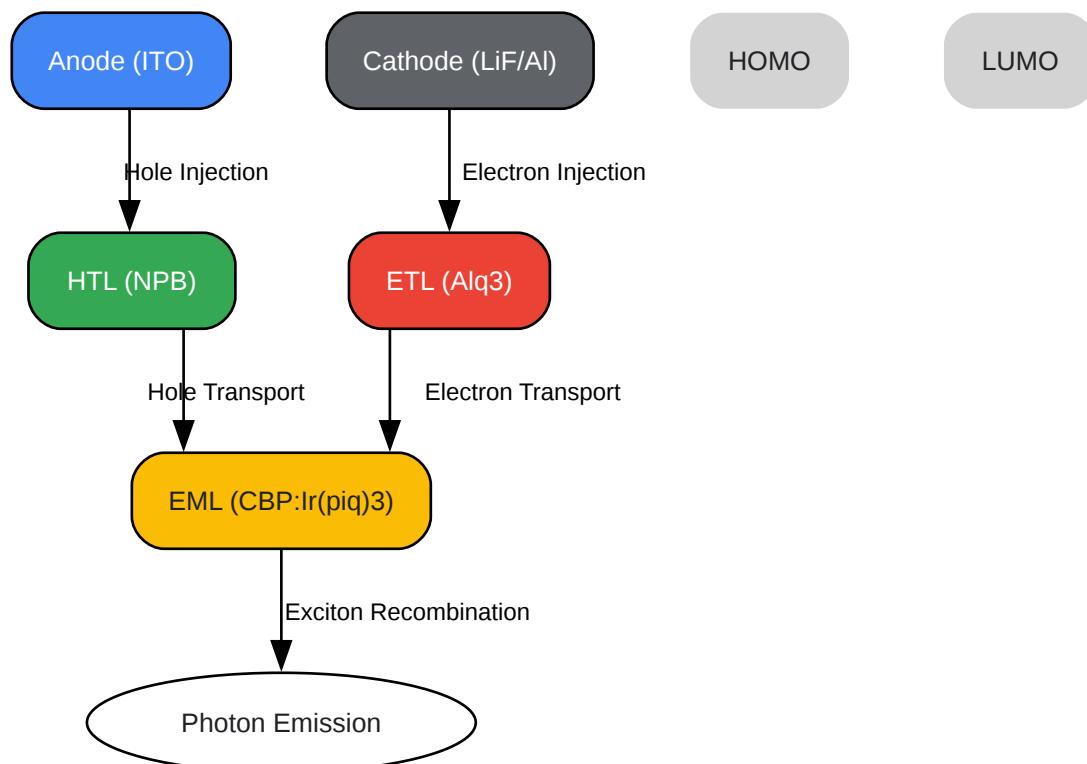
Performance Metrics Calculation

From the J-V-L data and the EL spectrum, the following key performance metrics can be calculated:

- Current Efficiency (η_c):
 - Formula: η_c (cd/A) = Luminance (cd/m²) / Current Density (A/m²)
- Power Efficiency (η_p):
 - Formula: η_p (lm/W) = $\pi * \text{Luminance (cd/m}^2\text{)} / (\text{Current Density (A/m}^2\text{)} * \text{Voltage (V)})$
- External Quantum Efficiency (EQE, η_{ext}):
 - The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected. It can be calculated from the total radiant flux and the current.[\[1\]](#)

Signaling Pathway and Logical Relationships

The following diagram illustrates the energy level relationships and charge transport processes within the **Ir(piq)3**-based OLED.



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Caption: Energy level diagram and charge carrier flow in the OLED.

Quantitative Data Summary

The performance of **Ir(piq)3**-based OLEDs is highly dependent on the device architecture, particularly the choice of host material for the emissive layer and the doping concentration. Below are tables summarizing typical performance data.

Table 1: Performance of a Standard **Ir(piq)3** OLED Device

Parameter	Value
Device Structure	ITO/NPB(40nm)/CBP:Ir(piq)3(9%, 20nm)/BCP(10nm)/Alq3(30nm)/LiF(1nm)/Al(100 nm)
Turn-on Voltage	~3.0 V
Maximum Luminance	> 10,000 cd/m ²
Maximum Current Efficiency	~9.3 cd/A
Maximum Power Efficiency	~8.0 lm/W
External Quantum Efficiency (EQE)	~9.5%
Peak Emission Wavelength	~623 nm
CIE Coordinates (x, y)	(0.68, 0.33)[2]

Table 2: Comparative Performance of Red-Emitting Iridium Complexes in Different Host Materials[3][4]

Host Material	Emitter	Max. Luminance (cd/m ²) @ Voltage
CBP	Ir(dmpq) ₂ (acac)	293 @ 14V
mCP	Ir(dmpq) ₂ (acac)	91 @ 14V
TAPC	Ir(dmpq) ₂ (acac)	62 @ 10V
TCTA	Ir(dmpq) ₂ (acac)	45 @ 14V

Note: Ir(dmpq)₂(acac) is another red-emitting iridium complex, and this data illustrates the significant impact of the host material on device performance.

Table 3: Effect of Doping Concentration on Device Performance

Doping Concentration	Current Efficiency (cd/A)	Power Efficiency (lm/W)	EQE (%)
5%	8.5	7.2	8.1
7%	9.1	7.8	9.0
9%	9.3	8.0	9.5
12%	8.8	7.5	8.6

Note: The optimal doping concentration is typically in the range of 6-10%. Higher concentrations can lead to efficiency losses due to aggregation-caused quenching.[\[5\]](#)

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